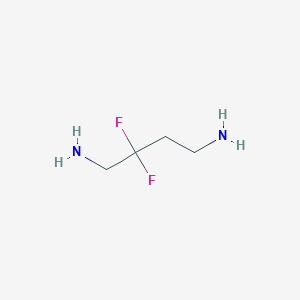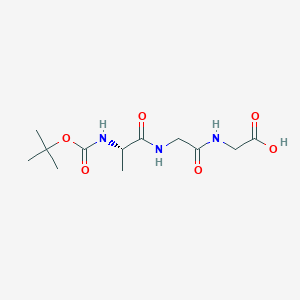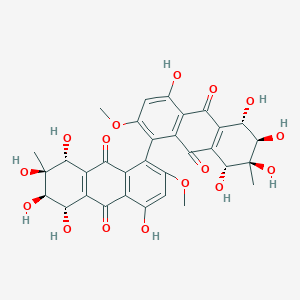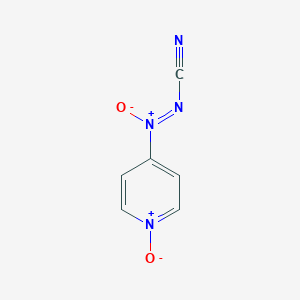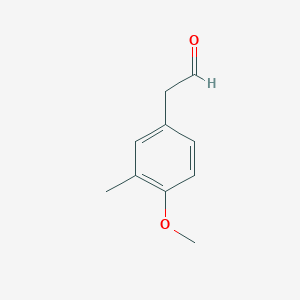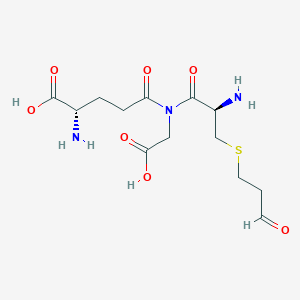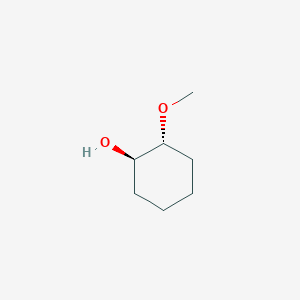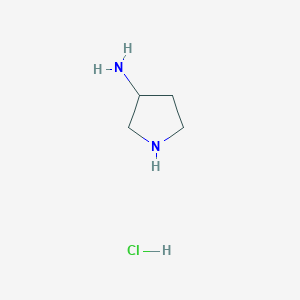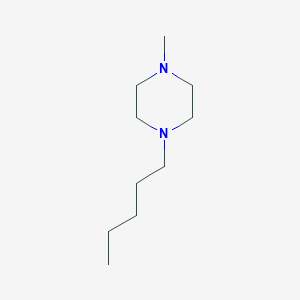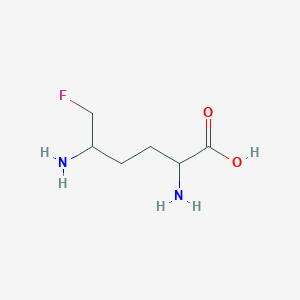
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (HMN) is a naturally occurring compound that is found in various plant species. HMN has been studied extensively in recent years due to its potential applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
Synthesis of 1,8-Naphthyridines
The synthesis of 1,8-naphthyridines has been a topic of significant interest in recent years . Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
Anticancer Activity
1,8-Naphthyridine derivatives have shown promising anticancer activity. For instance, a series of novel 2,7-dimethyl-1,8-naphthyridine derivatives substituted with Mannich bases, N-β-glycosides, Schiff’s bases, pyrazolone, and S-alkylated derivatives have been synthesized and evaluated for their HepG2 cell growth inhibition . Among these, compound 8b showed the highest inhibition activity against HepG2 cell line .
Ligands in Coordination Chemistry
1,8-Naphthyridines can act as ligands in coordination chemistry . They can bind to metal ions to form coordination compounds, which have potential applications in various fields, including catalysis, materials science, and medicinal chemistry .
Components of Light-Emitting Diodes
1,8-Naphthyridines have been used as components of light-emitting diodes . Their unique photochemical properties make them suitable for use in these devices, which have applications in displays, lighting, and optoelectronic devices .
Dye-Sensitized Solar Cells
1,8-Naphthyridines have been used in dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that converts sunlight into electricity through the use of a dye that absorbs light and generates an electric current .
Molecular Sensors
1,8-Naphthyridines have been used as molecular sensors . They can detect the presence of specific molecules or ions, making them useful in various fields, including environmental monitoring, medical diagnostics, and industrial process control .
properties
IUPAC Name |
4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYAOXAGCGBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


